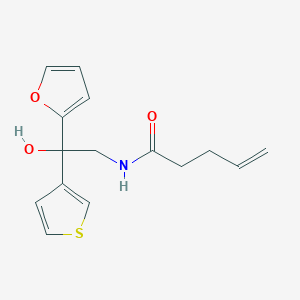
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pent-4-enamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3O3S, with a molecular weight of 299.38 g/mol. The compound features a furan ring, a thiophene ring, a hydroxyl group, and an amide functional group, contributing to its diverse chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan and Thiophene Rings : These rings can be synthesized through known organic reactions such as cyclization or cross-coupling methods.
- Introduction of the Hydroxyl Group : Hydroxylation can be achieved through various methods, including oxidation reactions.
- Amidation Reaction : The final step involves the formation of the amide bond, which can be accomplished using coupling agents.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that compounds containing furan and thiophene moieties possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar compounds have also demonstrated antifungal effects, potentially by inhibiting ergosterol biosynthesis in fungal cell membranes .
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The structural components are believed to interact with specific molecular targets, leading to cell cycle arrest and programmed cell death .
The biological activities of this compound are thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro by 30% at 10 µM concentration. |
| Study 3 | Anticancer Activity | Induced apoptosis in MCF7 breast cancer cells with IC50 values around 25 µM. |
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-3-6-14(17)16-11-15(18,12-7-9-20-10-12)13-5-4-8-19-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBKXKCUKGRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













